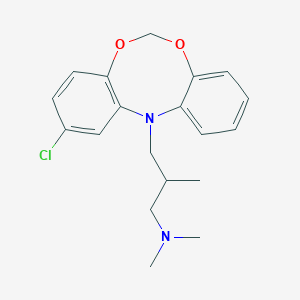![molecular formula C7H18IN5O2 B035486 3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide CAS No. 101710-60-5](/img/structure/B35486.png)
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C7H18IN5O2 This compound is known for its unique chemical structure, which includes a nitroguanidino group attached to a propyl chain, further connected to a trimethylammonium group The iodide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide typically involves the reaction of 3-(3-nitroguanidino)propylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
3-(3-nitroguanidino)propylamine+trimethylamine+iodide source→Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The nitroguanidino group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The iodide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ion exchange resins or other halide salts can facilitate the substitution of the iodide ion.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the nitroguanidino group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The major product is the quaternary ammonium compound with a different counterion.
Wissenschaftliche Forschungsanwendungen
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. The nitroguanidino group may interact with specific molecular targets, affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-3-(3-nitroguanidino)propan-1-aminium: Similar structure but with different counterions.
Trimethyl-1-propanaminium iodide: Lacks the nitroguanidino group.
Quaternized chitosan derivatives: Polymers with quaternary ammonium groups.
Uniqueness
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is unique due to the presence of both the nitroguanidino and quaternary ammonium groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101710-60-5 |
|---|---|
Molekularformel |
C7H18IN5O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1 |
InChI-Schlüssel |
DSUQYGWLXGSJPZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
Synonyme |
3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


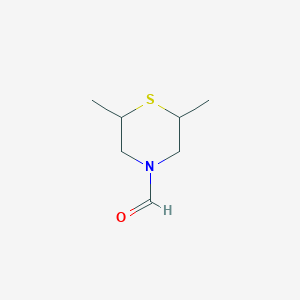
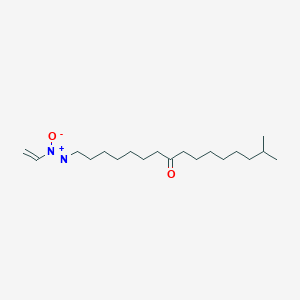

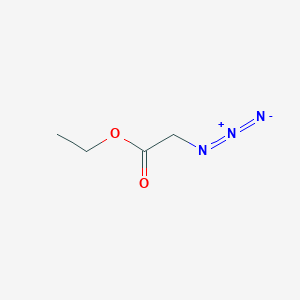

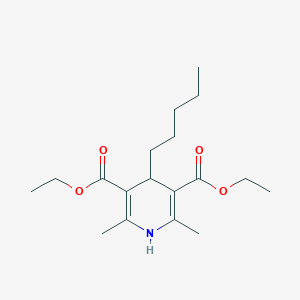
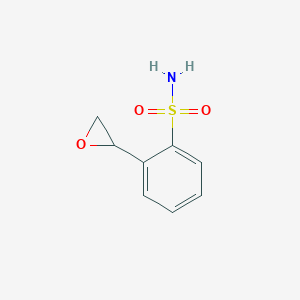
![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)
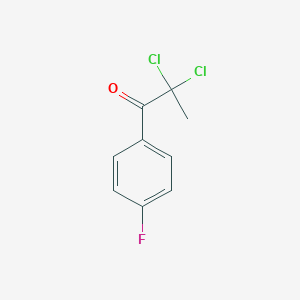
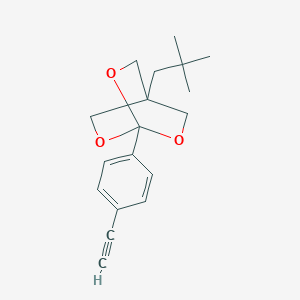
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
